molecular formula C5HCl2F3N2 B052786 2,4-Dichloro-5-(trifluoromethyl)pyrimidine CAS No. 3932-97-6

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B052786
CAS No.: 3932-97-6
M. Wt: 216.97 g/mol
InChI Key: IDRUEHMBFUJKAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine typically involves a two-step process. The first step is the trifluoromethylation of uracil to form trifluoromethyl uracil. This is followed by chlorination to introduce the chlorine atoms at the 2 and 4 positions of the pyrimidine ring . The reaction conditions often involve the use of gaseous trifluoromethyl iodide (CF3I) as the trifluoromethylation reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUEHMBFUJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382283
Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3932-97-6
Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=3932-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Record name 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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Record name 2,4-dichloro-5-(trifluoromethyl)pyrimidine
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Synthesis routes and methods

Procedure details

5-Trifluoromethyluracil (250 g, 1.39 mol) and phosphorous oxychloride (655 mL, 6.94 mol, 5 equiv) were charged to a 3 L 4-neck flask equipped with overhead stirrer, a reflux condenser, an addition funnel and an internal thermocouple. The contents were maintained under a nitrogen atmosphere as concentrated phosphoric acid (85 wt %, 9.5 mL, 0.1 equiv) was added in one portion to the slurry, resulting in a moderate exotherm. Diisopropylethylamine (245 mL, 1.39 mol, 1 equiv) was then added dropwise over 15 min at such a rate that the internal temperature of the reaction reached 85-90° C. by the end of the addition. By the end of the amine addition the reaction mixture was a homogenous light-orange solution. Heating was initiated and the orange solution was maintained at 100° C. for 20 h, at which time HPLC analysis of the reaction mixture indicated that the starting material was consumed. External heating was removed and the contents of the flask were cooled to 40° C. and then added dropwise to a cooled mixture of 3N HCl (5 L, 10 equiv) and diethyl ether (2 L) keeping the temperature of the quench pot between 10 and 15° C. The layers were separated, and the aqueous layer was extracted once with ether (1 L). The combined organic layers were combined, washed with water until the washes were neutral (5×1.5 L washes), dried with MgSO4 and concentrated to provide 288 g (95% yield) of a light yellow-orange oil of 96% purity (HPLC). This material can be further purified by distillation (bp 109° C. at 79 mmHg).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2,4-Dichloro-5-(trifluoromethyl)pyrimidine reacts with 1H-pyrazole?

A1: The reaction of this compound with 1H-pyrazole results in two structural isomers. These isomers are formed in a 1:1 ratio and can be separated using chromatography. The research paper focuses on characterizing the first eluted isomer, confirming that the 1H-pyrazolyl group substitutes at position 4 of the this compound ring [].

Q2: What is the structural conformation of the 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine isomer described in the paper?

A2: The characterized isomer, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, exhibits a nearly planar structure. Excluding the fluorine atoms, the molecule shows a mean deviation of 0.034 Å from the least-squares plane calculated through all non-hydrogen and non-fluorine atoms. The pyrimidine ring displays an alternating bond angle pattern, with three angles (including those at the nitrogen atoms) being smaller and the remaining three larger than 120° [].

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